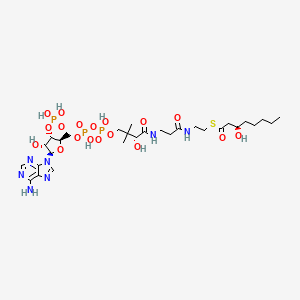
(R)-3-hydroxyoctanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-hydroxyoctanoyl-CoA is an (R)-3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxyoctanoic acid. It is a hydroxy fatty acyl-CoA and a (R)-3-hydroxyacyl-CoA. It derives from an octanoyl-CoA and a (R)-3-hydroxyoctanoic acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Biochemical Pathways and Metabolic Engineering
Fatty Acid Metabolism
(R)-3-hydroxyoctanoyl-CoA plays a crucial role in the β-oxidation pathway, which is essential for the breakdown of fatty acids into acetyl-CoA units that can enter the Krebs cycle for energy production. It is specifically involved in the conversion of medium-chain fatty acids, making it a valuable target for metabolic engineering aimed at enhancing fatty acid utilization in various organisms, including bacteria and plants .
Polyhydroxyalkanoate Synthesis
Recent studies have demonstrated that this compound serves as a substrate for the synthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers produced by microorganisms. The enzyme PhaG catalyzes the conversion of this compound into PHA, linking fatty acid biosynthesis with polymer production. This pathway has been exploited in engineered strains of Escherichia coli to produce medium-chain-length PHAs from renewable carbon sources .
Therapeutic Applications
Potential in Drug Delivery Systems
The unique properties of hydrogels that incorporate this compound derivatives have been explored for drug delivery applications. These hydrogels can be designed to release therapeutic agents in a controlled manner, improving the efficacy and reducing side effects of treatments. Their ability to mimic extracellular matrix environments enhances cell viability and function, making them suitable for cell-based therapies .
Antimicrobial Properties
Research has indicated that compounds related to this compound may exhibit antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents or coatings for medical devices that prevent biofilm formation and reduce infection rates .
Table: Summary of Research Findings on this compound
Análisis De Reacciones Químicas
Dehydration to 2-Octenoyl-CoA
(R)-3-hydroxyoctanoyl-CoA undergoes dehydration catalyzed by enoyl-CoA hydratases (e.g., PaPhaJ3 from Pseudomonas aeruginosa), forming trans-2-octenoyl-CoA. This reaction is critical in β-oxidation and PHA precursor recycling .
Key Data :
Dehydrogenation to 3-Ketooctanoyl-CoA
This compound is oxidized to 3-ketooctanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenases (e.g., HSD17B4 in humans), utilizing NAD⁺ as a cofactor .
Key Data :
-
Enzyme: HSD17B4 (peroxisomal multifunctional enzyme type 2)
-
Kinetic Parameters:
Hydration of (E)-2-Octenoyl-CoA
The reverse reaction—hydration of (E)-2-octenoyl-CoA to form this compound—is catalyzed by crotonyl-CoA hydratases (e.g., Msed_0399 from Metallosphaera sedula) .
Enzyme Comparison :
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (µM⁻¹s⁻¹) |
|---|---|---|---|---|
| Msed_0399 | (E)-2-octenoyl-CoA | 250 | 15.8 | 1.1 × 10³ |
| Msed_0384 | (E)-2-octenoyl-CoA | 180 | 8.2 | 0.9 × 10³ |
Polymerization into Medium-Chain-Length PHAs
In Pseudomonas putida, this compound serves as a monomer for PHA synthase (PhaC1) , forming biodegradable polyesters .
Pathway Highlights :
-
Substrate Origin : Derived from fatty acid de novo biosynthesis or β-oxidation .
-
Enzyme Specificity : PhaC1 preferentially incorporates (R)-3-hydroxyacyl-CoA with C8–C10 chains .
-
Product : Poly(3-hydroxyoctanoate) (PHO), a thermoplastic with industrial applications .
Interconversion in Autotrophic CO₂ Assimilation
In Metallosphaera sedula, this compound participates in the 3-hydroxypropionate/4-hydroxybutyrate cycle, linking lipid metabolism to CO₂ fixation .
Key Reaction :
E 2 octenoyl CoA+H2OMsed 0399 R 3 hydroxyoctanoyl CoA
Stereochemical Considerations
Propiedades
Fórmula molecular |
C29H50N7O18P3S |
|---|---|
Peso molecular |
909.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18-,22-,23-,24+,28-/m1/s1 |
Clave InChI |
ATVGTMKWKDUCMS-JWBYWSJJSA-N |
SMILES |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES isomérico |
CCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















